7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-3-25-18-9-7-17(8-10-18)23-11-12-24-19(23)21-22-20(24)26-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQVXDHETWNYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-ethoxyphenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the (3-methylphenyl)methylsulfanyl group: This can be done through a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the imidazole ring or the sulfanyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Cell Signaling: Investigation into its effects on cellular pathways.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Exploration of its efficacy in treating various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for “7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
Methylthio Derivatives
- 7-(4-Methylphenyl)-3-methylthio-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (Compound 48/15) :
- Synthesized via alkylation of the thiol precursor with methyl iodide (78% yield) .
- Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 31.7 mM), superior to ampicillin .
- Lower molecular weight (232.3 g/mol) compared to the target compound due to the smaller methylthio group .
Benzylthio Derivatives
- No direct biological data is available, but analogous benzylthio derivatives (e.g., ) have molecular weights >400 g/mol, suggesting distinct pharmacokinetic profiles .
Trifluoromethylbenzylthio Derivatives
Substituent Variations at the 7-Position
Ethoxyphenyl vs. Methylphenyl
- 7-(4-Methylphenyl) Derivatives :
- 7-(4-Ethoxyphenyl) Derivatives :
- The ethoxy group (–O–C₂H₅) enhances electron density and may improve metabolic stability compared to methyl groups.
Core Scaffold Differences
Imidazo[2,1-c][1,2,4]triazole vs. Pyrazolo[5,1-c][1,2,4]triazole
- Tautomerism : Pyrazolo-triazoles (–5) exist exclusively as 1H-tautomers, enabling regioselective alkylation at the 1-N position . In contrast, imidazo-triazoles may exhibit different tautomeric behavior due to the additional nitrogen, though this remains unstudied for the target compound.
- Synthetic Routes : Pyrazolo-triazoles are synthesized via azo coupling and alkylation (), while imidazo-triazoles often involve cyclization of thiol intermediates followed by alkylation ().
Antibacterial Activity
Cytotoxicity
Biological Activity
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a synthetic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition properties.
Chemical Structure and Properties
- IUPAC Name : 7-(4-ethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
- Molecular Formula : C20H22N4OS
- CAS Number : 921860-28-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Nucleophilic Substitution : Introduction of the 4-ethoxyphenyl group.
- Thiol-Ene Reaction : Attachment of the (3-methylphenyl)methylsulfanyl group.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antibacterial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.046 µM |
| Escherichia coli | 0.12 - 1.95 µg/mL |
| Pseudomonas aeruginosa | 0.25 - 32 µg/mL |
In a study by Plech et al. (2015), triazole hybrids demonstrated enhanced potency compared to traditional antibiotics like ciprofloxacin and vancomycin . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring significantly influenced antibacterial efficacy.
Enzyme Inhibition
The compound may function as an enzyme inhibitor. Research suggests that it could interact with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are critical for bacterial DNA replication. The inhibition of these enzymes could lead to bacterial cell death .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various imidazo[2,1-c][1,2,4]triazole derivatives against MRSA and other pathogens:
- Results : Compounds with specific aryl substitutions showed MIC values significantly lower than standard treatments.
- : The presence of a methylene linker between the triazole and aryl substituent was linked to increased toxicity against human cells but enhanced antibacterial activity .
Case Study 2: Antioxidant Properties
Research has also explored the antioxidant potential of related triazole compounds. In vitro assays demonstrated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial growth and replication. By binding to these enzymes or interfering with cellular pathways, the compound can effectively reduce bacterial viability and proliferation.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis: Follow protocols for imidazo-triazole core formation, starting with cyclocondensation of hydrazine derivatives with carbonyl intermediates (e.g., ethyl oxalate) in toluene under reflux .
- Thioether Linkage: Introduce the [(3-methylphenyl)methyl]sulfanyl group via nucleophilic substitution using thiourea derivatives or thiols in basic conditions (e.g., NaH in DMF) .
- Purity Control: Monitor reactions using thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (hexane/ethyl acetate). Validate purity via HPLC (>95% purity threshold) .
Q. What spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use C18 reverse-phase columns with UV detection (λ = 254 nm) .
- Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (deviation <0.4%) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Enzyme Inhibition: Test against cytochrome P450 enzymes (e.g., 14α-demethylase) via fluorometric assays .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with targets like 14α-demethylase lanosterol (PDB: 3LD6)?
Methodological Answer:
- Protein Preparation: Retrieve 3LD6 from PDB, remove water molecules, and add polar hydrogens using AutoDock Tools .
- Ligand Optimization: Generate 3D conformers of the compound via MarvinSketch, assign Gasteiger charges, and validate with DFT calculations .
- Docking Protocol: Use AutoDock Vina with a grid box centered on the heme cofactor. Analyze binding poses for hydrogen bonds (e.g., imidazole-N with Tyr140) and hydrophobic interactions (e.g., ethoxyphenyl with Leu321) .
- Validation: Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole) .
Q. How does the electronic effect of substituents (e.g., ethoxyphenyl vs. fluorophenyl) influence biological activity?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Ethoxyphenyl shows electron-donating effects (+M), enhancing π-π stacking with aromatic residues .
- SAR Studies: Compare analogues (e.g., 4-chlorophenyl, 4-methoxyphenyl) in enzyme inhibition assays. Ethoxy groups improve antifungal activity (MIC = 2 µg/mL vs. C. albicans) over chloro derivatives (MIC = 8 µg/mL) .
Q. How should researchers resolve contradictions between in silico ADMET predictions and empirical pharmacokinetic data?
Methodological Answer:
- Discrepancy Analysis:
- Lipophilicity: If SwissADME predicts high logP (>3) but experimental logD is low, reassess protonation states (e.g., imidazole ring pKa ~6.5) .
- Bioavailability: Validate poor oral absorption (predicted) with in situ intestinal perfusion models .
- Iterative Refinement: Adjust computational models using experimental data (e.g., refine QSAR equations with IC₅₀/logP correlations) .
Q. What strategies are recommended for scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Process Optimization:
- Catalysis: Replace NaH with polymer-supported bases to minimize side reactions .
- Continuous Flow: Implement microreactors for exothermic steps (e.g., cyclocondensation at 80°C) .
- Quality Control: Use inline PAT tools (e.g., FTIR) for real-time monitoring of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
